4-(Hydroxymethyl)-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-2-pentanone is an organic compound with the molecular formula C6H12O2 It is a ketone with a hydroxymethyl group attached to the fourth carbon of the pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Hydroxymethyl)-2-pentanone can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetone with formaldehyde, followed by hydrogenation. The reaction conditions typically include the use of a base catalyst such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-2-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-2-pentanone
Reduction: 4-(Hydroxymethyl)-2-pentanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Hydroxymethyl)-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving ketones and alcohols.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-pentanone involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the ketone group is converted to a secondary alcohol through the addition of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)-2-butanone
- 4-(Hydroxymethyl)-2-hexanone
- 4-(Hydroxymethyl)-2-heptanone
Uniqueness
4-(Hydroxymethyl)-2-pentanone is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions. Its hydroxymethyl group provides additional reactivity compared to similar ketones without this functional group. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
5-hydroxy-4-methylpentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(4-7)3-6(2)8/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBRXFKHZBOFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025876 |
Source
|
Record name | 4-Hydroxymethyl-2-pentone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66309-84-0 |
Source
|
Record name | 4-Hydroxymethyl-2-pentone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.